Molecular Property Vector Differentiation: Computed LogP, Polar Surface Area, and Ligand Efficiency Metrics Compared with Parent 5-Bromo-7-azaindole
The target compound exhibits a computed LogP of 2.4, polar surface area (PSA) of 72 Ų, molecular weight of 306 Da, 3 hydrogen bond acceptors, 1 hydrogen bond donor, 2 rotatable bonds, and fraction sp³ (Fsp3) of 0.083 [1]. In comparison, the parent scaffold 5-bromo-7-azaindole (CAS 183208-35-7; MW 197.04 Da) has a reported LogP range of 1.8–2.2, fewer hydrogen bond acceptors (2 vs. 3), and a lower PSA (approximately 41–45 Ų estimated from the 7-azaindole core) [2]. The target compound's higher PSA and additional HBA arise from the 5-methylisoxazole-3-carbonyl group and may enhance aqueous solubility at pH 7.4 relative to the unsubstituted parent, while maintaining a LogP within the drug-like range (≤5). The Fsp3 value of 0.083 indicates a highly planar, aromatic structure consistent with ATP-competitive kinase inhibitor pharmacophores.
| Evidence Dimension | Computed molecular properties relevant to drug-likeness and formulation behavior |
|---|---|
| Target Compound Data | MW 306 Da; LogP 2.4; PSA 72 Ų; HBA 3; HBD 1; Rotatable bonds 2; Fsp3 0.083 |
| Comparator Or Baseline | 5-Bromo-7-azaindole (CAS 183208-35-7): MW 197 Da; LogP ~1.8–2.2; PSA ~41–45 Ų (estimated); HBA 2; HBD 1; Rotatable bonds 0 |
| Quantified Difference | ΔMW: +109 Da (+55%); ΔLogP: +0.2 to +0.6 log units; ΔPSA: +27 to +31 Ų; ΔHBA: +1; ΔRotatable bonds: +2 |
| Conditions | Computed values from ChemSpace database (LogP, PSA, HBA/HBD, rotatable bonds, Fsp3); comparator LogP from published literature on 5-bromo-7-azaindole |
Why This Matters
The ~55% increase in molecular weight and ~65–75% increase in PSA relative to the parent scaffold move the target compound into a distinct property space that affects solubility, permeability, and formulation strategies, making it non-interchangeable with simpler 7-azaindole building blocks in lead optimization campaigns.
- [1] ChemSpace. 3-{5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl}-5-methyl-1,2-oxazole. Catalog No. CSCS14823798402. Computed properties: LogP 2.4, PSA 72 Ų, MW 306 Da, HBA 3, HBD 1, rotatable bonds 2, Fsp3 0.083. https://chem-space.com/CSCS14823798402-008EF6 View Source
- [2] Gao, Y. 5-Bromo-7-Azaindole: A Promising Lead Compound in Chemical Biopharmaceuticals. Kuujia News, 2025-06-27. Reports LogP 1.8–2.2 for 5-bromo-7-azaindole. https://news.kuujia.com/5-bromo-7-azaindole-nen-685df7cd15c5c20f6bb1a6b6.html View Source
